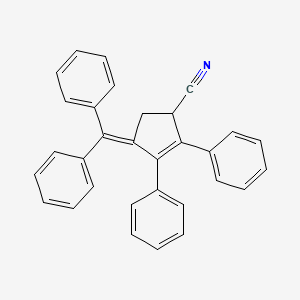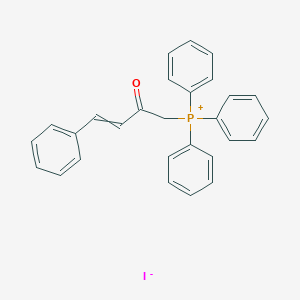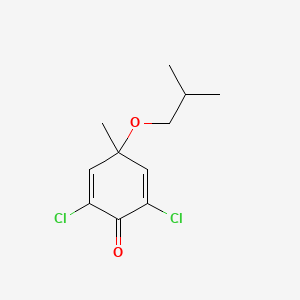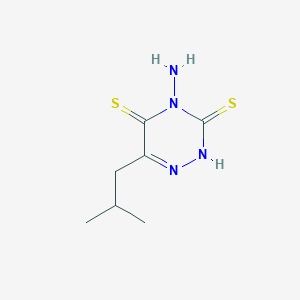
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile typically involves the use of Wittig reactions, where a phosphonium ylide reacts with a carbonyl compound to form an alkene . The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce amines.
科学的研究の応用
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties. These interactions can affect pathways related to molecular recognition and catalysis .
類似化合物との比較
Similar Compounds
4-(Diphenylmethylene)piperidine: Shares a similar diphenylmethylene group but differs in the core structure.
Gomberg’s dimer: Contains a diphenylmethylidene group and is known for its stability and unique dimerization properties.
Uniqueness
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is unique due to its combination of multiple phenyl groups and a nitrile group, which confer distinct electronic and steric properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials.
特性
CAS番号 |
61638-19-5 |
|---|---|
分子式 |
C31H23N |
分子量 |
409.5 g/mol |
IUPAC名 |
4-benzhydrylidene-2,3-diphenylcyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C31H23N/c32-22-27-21-28(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)31(26-19-11-4-12-20-26)30(27)25-17-9-3-10-18-25/h1-20,27H,21H2 |
InChIキー |
DPQCXMGKCPESNR-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)

![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)

![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)


![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)
![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
